{2-[(E)-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}methyl]phenoxy}acetic acid
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Overview
Description
{2-[(E)-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}methyl]phenoxy}acetic acid is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone linkage, a phenoxy group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(E)-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}methyl]phenoxy}acetic acid typically involves the condensation of 2-methylfuran-3-carbaldehyde with hydrazine derivatives, followed by the reaction with phenoxyacetic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{2-[(E)-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}methyl]phenoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include furanones, hydrazines, and substituted phenoxyacetic acid derivatives.
Scientific Research Applications
{2-[(E)-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}methyl]phenoxy}acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of {2-[(E)-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}methyl]phenoxy}acetic acid involves its interaction with specific molecular targets. The hydrazone linkage can interact with enzymes or receptors, leading to modulation of biological pathways. The phenoxy group may enhance the compound’s binding affinity to its targets, while the furan ring can participate in electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
- 2-Fluorodeschloroketamine
Uniqueness
{2-[(E)-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}methyl]phenoxy}acetic acid is unique due to its combination of a hydrazone linkage, phenoxy group, and furan ring. This structural arrangement imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
Molecular Formula |
C15H14N2O5 |
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Molecular Weight |
302.28 g/mol |
IUPAC Name |
2-[2-[(E)-[(2-methylfuran-3-carbonyl)hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C15H14N2O5/c1-10-12(6-7-21-10)15(20)17-16-8-11-4-2-3-5-13(11)22-9-14(18)19/h2-8H,9H2,1H3,(H,17,20)(H,18,19)/b16-8+ |
InChI Key |
BBWPVHYJFOMVBC-LZYBPNLTSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC=CC=C2OCC(=O)O |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC=CC=C2OCC(=O)O |
Origin of Product |
United States |
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